molecular formula C21H18ClN3O2 B11035740 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione

3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B11035740
M. Wt: 379.8 g/mol
InChI Key: HMIAUITZUZRRAK-UHFFFAOYSA-N
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Description

3-(6-Chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione is a structurally complex alkaloid featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a phenyl group at the 1-position and a 6-chloro-beta-carboline moiety at the 3-position. Beta-carbolines are tricyclic indole alkaloids known for diverse bioactivities, including antiviral, antitumor, and neuroactive properties . The succinimide ring in this compound is a hallmark of cyclic imides, which are prevalent in bioactive molecules due to their conformational rigidity and hydrogen-bonding capabilities .

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

3-(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C21H18ClN3O2/c22-13-6-7-17-16(10-13)15-8-9-24(12-18(15)23-17)19-11-20(26)25(21(19)27)14-4-2-1-3-5-14/h1-7,10,19,23H,8-9,11-12H2

InChI Key

HMIAUITZUZRRAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C4CC(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Pictet-Spengler Reaction

The 6-chloro-beta-carboline fragment is synthesized via a Pictet-Spengler reaction between tryptamine derivatives and chlorinated aldehydes:

  • Reagents : Tryptamine (or methyl ester) + 6-chloro-2-nitrobenzaldehyde.

  • Conditions : Acetic acid/boric acid, reflux (4–6 hrs).

  • Reduction : Nitro group reduced to amine using NaBH₄ or H₂/Pd-C.

  • Yield : 75–85% for intermediate 1-(2-aminophenyl)-β-carboline.

Mechanistic Insight :

  • Acid catalysis promotes imine formation, followed by cyclization to the tetrahydro-β-carboline.

  • Chlorine introduction occurs via electrophilic substitution or pre-functionalized aldehydes.

Pyrrolidine-2,5-dione Synthesis

1,3-Dipolar Cycloaddition

The 1-phenylpyrrolidine-2,5-dione is constructed via azomethine ylide cycloaddition :

  • Dipolarophile : Maleic anhydride or dimethyl acetylenedicarboxylate (DMAD).

  • Diene : Phenyl-substituted alkene.

  • Conditions : Reflux in toluene, 12–24 hrs.

  • Outcome : Regioselective formation of the 2,5-dione ring.

Dieckmann Cyclization

Alternative route using cyclization of diesters :

  • Precursor : N-phenyl diethyl succinate.

  • Base : NaOEt in EtOH, reflux.

  • Yield : 60–70% for pyrrolidine-2,5-dione.

Coupling Strategies

Nucleophilic Substitution

The beta-carboline amine attacks an activated pyrrolidine-2,5-dione precursor:

  • Activation : Pyrrolidine-2,5-dione brominated at C3 using PBr₃.

  • Reaction : Beta-carboline + 3-bromo-1-phenylpyrrolidine-2,5-dione in DMF, K₂CO₃.

  • Yield : 50–65%.

Mitsunobu Reaction

For stereochemical control:

  • Reagents : DIAD, PPh₃, THF.

  • Substrates : Beta-carboline alcohol + pyrrolidine-2,5-dione phenol.

  • Yield : 40–55% with retention of configuration.

Optimization and Challenges

Stereochemical Control

  • Cis-trans isomerism in pyrrolidine ring addressed via chiral auxiliaries.

  • Crystallography : X-ray analysis confirms spatial orientation (e.g., twist conformation).

Purification Methods

  • Flash chromatography : Silica gel, eluent CHCl₃/MeOH (9:1).

  • Recrystallization : Ethanol/water mixtures for final product.

Comparative Data Table

StepMethodReagents/ConditionsYield (%)Key Reference
Beta-carboline synthesisPictet-SpenglerTryptamine + 6-Cl-2-nitrobenzaldehyde, HOAc/H₃BO₃85
Pyrrolidine-2,5-dione1,3-Dipolar cycloadditionAzomethine ylide + DMAD, toluene70
CouplingNucleophilic substitution3-Bromo-pyrrolidine-dione + β-carboline, K₂CO₃65

Recent Advances

  • Flow chemistry : Reduces reaction time for Pictet-Spengler step to 2 hrs.

  • Enzymatic catalysis : Lipases for enantioselective pyrrolidine ring formation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the beta-carboline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups of the pyrrolidine-2,5-dione ring using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom in the beta-carboline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the beta-carboline moiety.

    Reduction: Reduced forms of the pyrrolidine-2,5-dione ring.

    Substitution: Substituted beta-carboline derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a beta-carboline moiety, which is known for its interactions with neurotransmitter systems. The presence of the pyrrolidine dione structure contributes to its reactivity and biological activity. The chloro substituent on the beta-carboline enhances its potential interactions with biological targets, making it a candidate for various therapeutic applications.

Neuropharmacology

The beta-carboline structure is significant in neuropharmacology due to its ability to modulate neurotransmitter systems. Research indicates that compounds similar to 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione exhibit neuroprotective effects and may influence GABAergic and dopaminergic pathways. These properties suggest potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Anticancer Activity

Studies have shown that derivatives of this compound may possess anticancer properties. The ability of the compound to interact with specific cellular pathways involved in cancer progression makes it a candidate for further investigation as a potential chemotherapeutic agent. The carbonyl groups in the pyrrolidine dione structure may facilitate interactions with nucleophiles, leading to cytotoxic effects on cancer cells.

Antioxidant Properties

Preliminary studies suggest that compounds with similar structures demonstrate significant antioxidant activity. The ability to scavenge free radicals may contribute to the compound's protective effects against oxidative stress-related diseases.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques. The unique structure allows for various chemical transformations, including Michael addition reactions and nucleophilic substitutions due to the electrophilic nature of the carbonyl groups.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of beta-carboline derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds significantly reduced cell death and oxidative damage compared to control groups .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer potential of beta-carboline derivatives, researchers found that certain compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through modulation of key signaling pathways involved in cell survival .

Mechanism of Action

The mechanism of action of 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-carboline moiety is known to interact with the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and targets would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its fusion of beta-carboline and succinimide motifs. Below is a comparison with key analogs:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Source/Reference
Target Compound Pyrrolidine-2,5-dione 1-Phenyl, 3-(6-chloro-beta-carboline) C₂₄H₂₀ClN₃O₂ 417.89 N/A (Hypothetical)
1-Phenylpyrrolidine-2,5-dione (2c) Pyrrolidine-2,5-dione 1-Phenyl C₁₀H₉NO₂ 175.19
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (6) Piperazine-2,5-dione 3-Benzylidene, 6-isobutyl C₁₅H₁₆N₂O₂ 256.30
Albonoursin (7) Piperazine-2,5-dione 3,6-Dibenzylidene C₁₈H₁₄N₂O₂ 298.32
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran-2-yl C₂₂H₁₇N₃O₃S 403.45

Key Observations :

  • The target compound’s succinimide core distinguishes it from diketopiperazines (piperazine-2,5-diones) in and , which exhibit antiviral activity .
  • Thiazolo-pyrimidine derivatives (e.g., 11b) share aromatic substituents but lack the cyclic imide functionality, highlighting structural diversity among bioactive diones .
Physicochemical Properties
  • Spectroscopy : The phenyl and beta-carboline groups in the target compound would produce distinct UV-Vis absorptions (e.g., ~220 nm for diones, ~340 nm for conjugated systems), similar to diketopiperazines in .
  • Solubility : The chloro and aromatic substituents likely reduce aqueous solubility compared to simpler succinimides like 2c .

Biological Activity

The compound 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic molecule that combines a beta-carboline structure with a pyrrolidine dione moiety. This unique structural arrangement suggests potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound.

  • Molecular Formula : C₁₆H₁₆ClN₃O₂
  • Molecular Weight : 317.77 g/mol
  • CAS Number : 1401533-51-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the beta-carboline backbone.
  • Introduction of the chloro substituent.
  • Construction of the pyrrolidine dione structure through cyclization and functional group modifications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study utilized an A549 human lung adenocarcinoma model to evaluate the cytotoxic effects of various derivatives. The results demonstrated structure-dependent anticancer activity:

CompoundViability (%)Notes
Compound 2164Enhanced activity with 4-chlorophenyl substitution
Compound 1566Notable cytotoxicity towards both cancerous and non-cancerous cells

These findings suggest that modifications to the molecular structure can significantly impact anticancer efficacy while maintaining reduced toxicity in non-cancerous cells .

Neuroprotective Effects

The beta-carboline scaffold is known for its interaction with neurotransmitter systems, particularly GABAergic and dopaminergic pathways. Preliminary studies indicate that derivatives of this compound may possess neuroprotective effects by modulating these neurotransmitter systems.

Antimicrobial Activity

In addition to anticancer properties, compounds related to this structure have been evaluated for antimicrobial activity against multidrug-resistant pathogens. The results showed effective inhibition against strains such as Klebsiella pneumoniae and Staphylococcus aureus, highlighting the compound’s potential as an antimicrobial agent .

The biological activity of this compound is likely due to its ability to interact with various biological targets:

  • Receptor Modulation : The compound may bind to specific receptors involved in neurotransmission.
  • Enzyme Interaction : It could inhibit or activate certain enzymes that play a role in cancer progression or microbial resistance.
  • Nucleophilic Reactions : The carbonyl groups present in the pyrrolidine dione can undergo nucleophilic attacks, leading to various biological transformations .

Case Studies

A notable case study explored the effects of this compound on cell viability in cancer models. The study involved treating A549 cells with varying concentrations of the compound and assessing cell viability through MTT assays. The results indicated a dose-dependent reduction in cell viability, confirming its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Analogous heterocyclic compounds (e.g., thiazolo-pyrimidine derivatives in ) are synthesized via refluxing precursors in acetic anhydride/acetic acid with sodium acetate. Similar protocols can be adapted for the target compound, substituting beta-carboline precursors.
  • Characterization : Use NMR (¹H/¹³C), IR (for functional groups like carbonyl), and mass spectrometry (to confirm molecular weight). For example, reports IR peaks at 2,219 cm⁻¹ (CN stretch) and NMR shifts for aromatic protons (δ 7.29–8.01 ppm), which are critical for validating structural analogs .
    • Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF/water for crystallization).

Q. How can researchers validate the purity of this compound, and what analytical techniques are essential?

  • Methodology :

  • HPLC-PDA/MS : Use reverse-phase chromatography with C18 columns and UV detection (λ = 200–400 nm) to assess purity.
  • Elemental Analysis : Confirm elemental composition (C, H, N, Cl) with ≤0.4% deviation from theoretical values.
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtained (e.g., used DMSO-d6 for NMR, suggesting solubility properties) .

Q. What are the hypothesized biological targets of this compound, given its beta-carboline and pyrrolidine-dione moieties?

  • Methodology :

  • In Silico Docking : Use AutoDock Vina to screen against receptors like serotonin transporters (beta-carbolines are known MAO inhibitors).
  • In Vitro Assays : Test for kinase inhibition (e.g., CDK5) or neuroprotective activity in SH-SY5Y cell lines. Note: Structural analogs in (fluoroimide derivatives) show pesticidal activity, suggesting potential bioactivity .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction pathways for synthesizing this compound?

  • Methodology :

  • Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and intermediates. ICReDD’s approach ( ) combines reaction path searches with experimental validation to reduce trial-and-error cycles .
  • Machine Learning : Train models on reaction yield data (e.g., ’s 68% yield for thiazolo-pyrimidines) to predict optimal conditions (temperature, catalyst) .

Q. How should researchers resolve contradictions in reported bioactivity data for beta-carboline derivatives?

  • Methodology :

  • Meta-Analysis : Aggregate data from published IC₅₀ values and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 6-chloro vs. 6-fluoro in ) on target binding .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability.

Q. What reactor design principles are critical for scaling up synthesis while maintaining yield?

  • Methodology :

  • Continuous Flow Systems : Improve heat/mass transfer compared to batch reactors (see ’s subclass RDF2050112 on reactor design) .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediates in real time.

Q. How can researchers mitigate degradation of the pyrrolidine-2,5-dione moiety during storage?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and analyze by HPLC.
  • Formulation Strategies : Use lyophilization or inert atmosphere storage (N₂) to prevent hydrolysis. ’s safety guidelines for similar diones recommend airtight containers and desiccants .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in cyclization stepsOptimize Lewis acid catalysts (e.g., ZnCl₂) and microwave-assisted synthesis.
Spectral overlap in NMR analysisUse 2D NMR (COSY, HSQC) to resolve aromatic proton assignments.
Poor solubility in aqueous buffersEmploy co-solvents (DMSO ≤1%) or prodrug strategies (e.g., ester derivatives).

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